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Compound of Interest

Compound Name: TX1-85-1

Cat. No.: B611516

Get Quote

Technical Support Center: TX1-85-1
This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize

the off-target effects of TX1-85-1 and enhance its experimental utility.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of TX1-85-1?

TX1-85-1 is an irreversible inhibitor of Her3 (ErbB3), a member of the epidermal growth factor

receptor (EGFR) family of receptor tyrosine kinases.[1][2] It functions as an ATP-competitive

ligand that forms a covalent bond with the Cys721 residue located within the ATP-binding site

of Her3.[1][2][3] This covalent modification is intended to inhibit Her3 signaling.[1]

Q2: What are the known primary off-target kinases for TX1-85-1?

Kinome-wide profiling has revealed that TX1-85-1 exhibits off-target activity, primarily against

LYN, Her2, and several other Src family kinases.[4][5] While TX1-85-1 is highly selective for

Her3, users should be aware of these potential off-target interactions, especially at higher

concentrations.[4]
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Q3: Why do I observe limited inhibition of Her3-dependent signaling and cell proliferation even

at concentrations where TX1-85-1 should fully occupy Her3?

This is a key observation with TX1-85-1. Despite potent binding to Her3 (IC₅₀ of 23 nM) and

successful target engagement in cells, TX1-85-1 alone does not effectively inhibit Her3-

dependent signaling pathways, such as the phosphorylation of Akt, or cell proliferation in Her3-

dependent cancer cell lines at concentrations up to 5-10 µM.[3][4][6] This suggests that

covalent modification of the Her3 ATP-binding site by TX1-85-1 is insufficient to block its

biological function, which is primarily scaffolding and heterodimerization with other kinases like

Her2 or c-Met.[3]

Q4: How can I enhance the inhibitory effect on the Her3 pathway?

Consider using the bivalent ligand TX2-121-1. This molecule is a derivative of TX1-85-1 that

includes a hydrophobic adamantane moiety.[3] TX2-121-1 has been shown to enhance the

inhibition of Her3-dependent signaling, induce partial degradation of the Her3 protein, and

interfere with its heterodimerization with Her2 and c-Met.[3][7]

Q5: What are general strategies to minimize off-target effects of kinase inhibitors like TX1-85-
1?

Minimizing off-target effects is crucial for accurate experimental interpretation. General

strategies include:

Use the lowest effective concentration: Titrate TX1-85-1 to the lowest concentration that

shows the desired on-target effect to minimize engagement with lower-affinity off-targets.

Perform control experiments: Use cell lines that are not dependent on Her3 signaling to

distinguish between on-target and off-target effects.[3]

Employ orthogonal approaches: Confirm findings using alternative methods to inhibit Her3

function, such as siRNA-mediated depletion.[3]

Rational drug design: While not directly applicable for end-users, the principles of designing

more selective inhibitors are constantly evolving.[8]
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Issue Potential Cause Recommended Solution

High cell toxicity observed at

concentrations expected to be

selective for Her3.

The acrylamide moiety in TX1-

85-1 can lead to non-specific

labeling of other proteins with

reactive cysteines at higher

concentrations, causing

toxicity.[5]

Perform a dose-response

curve to determine the optimal

concentration with maximal on-

target engagement and

minimal toxicity. Use

appropriate negative controls

to assess baseline cytotoxicity.

Inconsistent results in

inhibiting downstream

signaling (e.g., p-Akt levels).

Her3's function is highly

dependent on its

heterodimerization partners

(e.g., Her2, c-Met), and the

cellular context can influence

signaling outcomes.[3]

Characterize the expression

levels of Her3 and its key

binding partners in your cell

model. Consider co-treatment

with inhibitors of the partner

receptor tyrosine kinases.

Discrepancy between in vitro

binding affinity (IC₅₀) and

cellular effective concentration

(EC₅₀).

The potent in vitro binding of

TX1-85-1 does not directly

translate to functional inhibition

in a cellular environment due

to the pseudokinase nature of

Her3.[3][4]

Focus on cellular assays that

measure the disruption of

Her3-dependent processes,

such as protein-protein

interactions or receptor

degradation, rather than

relying solely on proliferation

readouts when using TX1-85-1

alone.

Quantitative Data Summary
Table 1: In Vitro Binding Affinity and Cellular Potency of TX1-85-1
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Parameter Value Assay Reference

IC₅₀ (Her3) 23 nM
FRET-based

LanthaScreen
[1][2][9]

EC₅₀ (Ovcar8 cells) 9.9 µM
Anti-proliferation

assay
[2]

EC₅₀ (HCC827 GR6

cells)
11.5 µM

Anti-proliferation

assay
[2]

EC₅₀ (PC9 GR4 cells) 16.9 µM
Anti-proliferation

assay
[2]

Table 2: Selectivity Profile of TX1-85-1

Target
Binding

Potency/Effect
Assay Reference

Her3 (ErbB3)
90.3% binding (for

derivative TX2-121-1)
KiNativ® Profiling [3]

Her2 (ErbB2) Off-target KiNativ® Profiling [4]

LYN Off-target KiNativ® Profiling [4]

Src Family Kinases Off-target KiNativ® Profiling [4]

Experimental Protocols
Protocol 1: Cellular Competition Binding Assay

This protocol is to confirm the engagement of TX1-85-1 with Her3 in a cellular context.

Cell Culture: Culture Her3-expressing cells (e.g., PC9 GR4) to 80-90% confluency.

Pre-treatment: Incubate the cells with varying concentrations of unlabeled TX1-85-1 for a

specified time (e.g., 8 hours) to allow for covalent bond formation.

Lysis: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
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Biotinylated Probe Incubation: Add a biotinylated version of TX1-85-1 (TX1-85-1-biotin) to

the cell lysates and incubate to label any unoccupied Her3.

Pulldown: Use streptavidin-coated beads to pull down the biotinylated probe-bound proteins.

Western Blotting: Elute the bound proteins and perform a Western blot using an anti-Her3

antibody to detect the amount of Her3 that was not pre-occupied by the unlabeled TX1-85-1.

A decrease in the pulled-down Her3 with increasing concentrations of unlabeled TX1-85-1
indicates target engagement.

Protocol 2: Analysis of Downstream Signaling

This protocol assesses the functional impact of TX1-85-1 on Her3-mediated signaling.

Cell Treatment: Plate Her3-dependent cells (e.g., OVCAR-8, HCC2935) and treat with TX1-
85-1 at various concentrations (e.g., 2 µM, 5 µM) for the desired duration.

Protein Extraction: Harvest the cells and extract total protein using a lysis buffer.

Western Blotting: Perform Western blot analysis to detect the phosphorylation status of key

downstream signaling proteins. Use antibodies against p-Akt (Ser473), total Akt, p-ERK1/2,

and total ERK1/2. A reduction in the phosphorylated forms of these proteins would indicate

inhibition of the pathway. Note that for TX1-85-1, this inhibition may be minimal.[1]
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Caption: Her3 signaling pathway and the point of intervention by TX1-85-1.
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Caption: Troubleshooting workflow for experiments involving TX1-85-1.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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